molecular formula C9H4ClFN2O2 B2433811 4-Chloro-7-fluoro-3-nitroquinoline CAS No. 1027209-77-3

4-Chloro-7-fluoro-3-nitroquinoline

Cat. No.: B2433811
CAS No.: 1027209-77-3
M. Wt: 226.59
InChI Key: DZZSBQQWHIHBAY-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of chlorine, fluorine, and nitro groups into the quinoline structure enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-3-nitroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the reductive cyclization of 4,5-difluoro-2-nitrobenzoic acid in basic media using sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-3-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogen and nitro groups makes it susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Amino Derivatives: Reduction of the nitro group.

    Quinoline N-oxides: Oxidation of the quinoline ring.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-3-nitroquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation . The presence of halogen and nitro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    4-Chloro-7-fluoroquinoline: Lacks the nitro group, resulting in different reactivity and applications.

    7-Fluoro-3-nitroquinoline: Lacks the chlorine atom, affecting its chemical properties and biological activity.

    4-Chloro-3-nitroquinoline:

Uniqueness: 4-Chloro-7-fluoro-3-nitroquinoline is unique due to the combined presence of chlorine, fluorine, and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, biological studies, and material science .

Properties

IUPAC Name

4-chloro-7-fluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-6-2-1-5(11)3-7(6)12-4-8(9)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZSBQQWHIHBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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